Cordyol C
Description
Contextualization within Natural Products Chemistry Research
Natural products chemistry is a dynamic field dedicated to the discovery, isolation, structural elucidation, and synthesis of chemical compounds produced by living organisms. These compounds, often referred to as secondary metabolites, are not directly involved in the normal growth, development, or reproduction of an organism but frequently play crucial roles in ecological interactions and defense mechanisms ksu.edu.sa. The study of natural products has historically been a cornerstone of drug discovery, providing a vast array of structurally diverse molecules with significant biological activities ksu.edu.sarsc.org. The unique chemical structures and diverse biological activities inherent in microbial natural products make them a continuous subject of intense research researchgate.net.
Significance of Fungal Metabolites in Scientific Discovery
Fungi are prolific producers of a wide range of secondary metabolites, many of which possess remarkable biological properties, including antimicrobial, antiviral, and antineoplastic activities mdpi.comnih.gov. The ability of fungi to synthesize complex and often novel chemical structures makes them invaluable sources for scientific discovery and potential therapeutic agents researchgate.netmdpi.comnih.gov. Research into fungal secondary metabolites contributes significantly to understanding complex biosynthetic pathways and identifying new lead compounds for various applications researchgate.netmdpi.com. The genus Cordyceps, for example, is well-known for producing distinctive metabolites in response to host defenses, serving as an important resource for new drug research and development nih.gov.
Overview of Cordyol C as a Research Subject
Cordyol C is a chemical compound that has garnered attention in natural products research due to its presence in various fungal species and its reported biological activities. Chemically, Cordyol C is identified as a catechol, specifically 5-methylbenzene-1,2-diol, featuring a 3-hydroxy-5-methylphenoxy substituent at position 3 nih.gov. It is also classified as an aromatic ether nih.gov. Its molecular formula is C₁₄H₁₄O₄, and its IUPAC name is 3-(3-hydroxy-5-methylphenoxy)-5-methylbenzene-1,2-diol nih.gov.
Cordyol C has been isolated from several fungal sources, including Aspergillus versicolor and various Cordyceps species researchgate.netnih.govnih.govresearchgate.netresearchgate.net. Specifically, it has been reported in Cordyceps sp. BCC 1861, the coral-associated fungus Aspergillus versicolor LCJ-5-4, and the deep-sea-derived Aspergillus versicolor strain SCSIO 41502 researchgate.netnih.govresearchgate.netresearchgate.net.
Research findings indicate that Cordyol C exhibits a spectrum of biological activities, positioning it as a compound of interest for further investigation. It has been recognized for its roles as a metabolite, an antimalarial agent, an anti-HSV-1 agent, an antimycobacterial drug, and an antineoplastic agent nih.gov.
Detailed research findings regarding Cordyol C's biological activities are summarized in the table below:
Table 1: Summary of Biological Activities of Cordyol C
| Activity | Organism/Cell Line | IC₅₀ Value (or relevant metric) | Source |
| Anti-HSV-1 | Not specified | 1.3 μg/mL | nih.gov |
| Cytotoxicity | BC cancer cell line | 8.65 μg/mL | nih.gov |
| Cytotoxicity | NCI-H187 cancer cell line | 3.72 μg/mL | nih.gov |
| Antioxidant Activity | DPPH radicals (phenolic isolates including Cordyol C) | 18.92-52.27 mM | researchgate.net |
The biosynthesis of Cordyol C, like other fungal secondary metabolites, involves a series of enzymatic reactions that convert primary metabolites into this bioactive compound ontosight.ai. The regulation of this biosynthetic pathway is critical for the compound's production ontosight.ai. Furthermore, the catabolic process of Cordyol C, which refers to its breakdown within an organism, involves enzymatic reactions such as hydrolysis, oxidation, and reduction, leading to smaller, more soluble metabolites ontosight.ai. Understanding these processes is crucial for elucidating its pharmacokinetics and potential applications ontosight.ai.
Compound Names and PubChem CIDs
Structure
3D Structure
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(3-hydroxy-5-methylphenoxy)-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C14H14O4/c1-8-3-10(15)7-11(4-8)18-13-6-9(2)5-12(16)14(13)17/h3-7,15-17H,1-2H3 |
InChI Key |
SCUIHYCLCWYXKC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=CC(=CC(=C2O)O)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=CC(=C2O)O)C)O |
Origin of Product |
United States |
Discovery, Isolation, and Production Methodologies of Cordyol C
Identification of Producer Organisms
The discovery of Cordyol C is intrinsically linked to the exploration of secondary metabolites from various fungal genera. Specific strains of Cordyceps and Aspergillus, among others, have been identified as producers of this compound.
Fungal Species and Strains
Cordyol C has been isolated from several distinct fungal species, each with its own unique metabolic profile. The primary producers identified in scientific literature include:
Cordyceps sp. BCC 1861 : This strain of Cordyceps is a notable producer of Cordyol C. The genus Cordyceps is well-known for its diverse array of bioactive compounds.
Aspergillus sydowii : Various strains of this species, particularly those of marine origin, have been found to synthesize Cordyol C. This demonstrates the capacity of Aspergillus species to produce a wide range of secondary metabolites.
Engyodontium album : This fungus, particularly strains isolated from deep-sea environments, has also been identified as a source of Cordyol C.
Ecological Niches and Habitats
The fungal producers of Cordyol C inhabit a range of specialized environments, which likely influences their metabolic pathways and the production of secondary metabolites like Cordyol C.
Insect Pathogenic Fungi : Cordyceps sp. BCC 1861 is an entomopathogenic fungus, meaning it parasitizes insects. This lifestyle necessitates the production of a variety of chemical compounds to overcome the host's immune system and facilitate colonization.
Marine-Derived Fungi : Aspergillus sydowii has been frequently isolated from marine environments, including deep-sea sediments and as a symbiont of marine organisms like soft corals. The unique conditions of the marine environment, such as high salinity and pressure, are thought to drive the evolution of novel biosynthetic capabilities in these fungi.
Coral-Associated Fungi : The association of Aspergillus sydowii with corals points to a symbiotic or opportunistic relationship where the production of secondary metabolites may play a role in the interaction between the fungus and its host.
Hydrothermal Vent Fungi : The isolation of Cordyol C producing fungi from hydrothermal vent environments indicates their adaptation to extreme conditions of temperature and pressure, further expanding the known ecological range of these organisms.
Fermentation and Cultivation Strategies for Cordyol C Production
While Cordyol C has been successfully isolated and identified from the aforementioned fungal species, detailed research specifically optimizing its production through fermentation is limited. However, general fermentation strategies for these fungal genera can be extrapolated, and some studies offer insights into enhancing the production of related compounds.
Submerged Fermentation Techniques
Solid-State Fermentation Approaches
Solid-state fermentation (SSF) involves the cultivation of microorganisms on a solid substrate in the absence or near-absence of free water. This method mimics the natural growth conditions of many filamentous fungi and can sometimes lead to the production of a different spectrum or higher yields of secondary metabolites compared to submerged fermentation. For Cordyceps species, SSF on substrates like rice or other grains is a well-established method for producing fruiting bodies and bioactive compounds. Although these studies have primarily focused on compounds like cordycepin, the principles of optimizing substrate composition, moisture content, and aeration could be applied to enhance Cordyol C production.
Co-cultivation Methodologies for Enhanced Biosynthesis
Co-cultivation, the simultaneous cultivation of two or more different microorganisms, is an emerging strategy to stimulate the production of novel or known secondary metabolites. The competition and interaction between the microorganisms can trigger the activation of silent biosynthetic gene clusters. Research has shown that the co-culture of different fungal species, such as Aspergillus nidulans and Aspergillus fumigatus, can enhance the production of antibacterial diphenyl ethers. nih.gov This suggests that a co-cultivation approach could be a promising strategy to increase the yield of Cordyol C from its producer strains. The selection of appropriate co-culture partners and the optimization of culture conditions would be critical for the successful implementation of this methodology.
Isolation and Purification Protocols
The isolation and purification of Cordyol C from its natural source material involve a series of sophisticated laboratory techniques designed to separate it from a complex mixture of other compounds. These protocols are fundamental to obtaining a pure sample of Cordyol C for further research.
The initial step in isolating Cordyol C involves its extraction from the raw material. The choice of extraction technique is critical and is often determined by the chemical properties of the compound and the nature of the source material. A variety of methods can be employed to achieve an efficient extraction of Cordyol C.
Solid-liquid extraction is a common method where a solvent is used to selectively dissolve Cordyol C from a solid matrix. nih.gov The effectiveness of this process is dependent on several factors, including the choice of solvent, temperature, and the duration of the extraction. nih.gov Techniques such as maceration, percolation, and the use of systems like the Soxhlet apparatus are traditional approaches. nih.gov More modern and efficient methods may also be utilized to enhance the extraction yield and reduce the consumption of solvents and energy. nih.gov
Table 1: Comparison of Extraction Techniques for Natural Compounds
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Maceration | Soaking the solid material in a solvent for a period of time. nih.gov | Simple, low cost. | Time-consuming, may result in lower yields. nih.gov |
| Percolation | Continuous downward flow of a solvent through the material. nih.gov | Can be more efficient than maceration. | Requires more specialized equipment. |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. nih.gov | High extraction efficiency. | Can degrade thermally sensitive compounds. |
| Modern Techniques | e.g., Ultrasound-assisted, Microwave-assisted extraction. | Faster, more efficient, less solvent consumption. nih.gov | Requires specialized and more expensive equipment. |
Following the initial extraction, the resulting crude extract contains Cordyol C along with a multitude of other compounds. Chromatography is a powerful and indispensable technique for the separation and purification of individual components from a mixture. nih.govjournalagent.com The principle of chromatography relies on the differential partitioning of compounds between a stationary phase and a mobile phase. jackwestin.com
Several chromatographic methods are employed in a sequential manner to achieve the desired purity of Cordyol C. Column chromatography is often used as a primary purification step. journalagent.com In this technique, the crude extract is loaded onto a column packed with a solid adsorbent (the stationary phase), and a solvent (the mobile phase) is passed through the column to separate the components based on their affinity for the stationary phase. nih.govjackwestin.com
For higher resolution and final purification, High-Performance Liquid Chromatography (HPLC) is frequently utilized. nih.gov HPLC employs high pressure to force the solvent through a column packed with very fine particles, leading to a more efficient and rapid separation. jackwestin.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common configuration for the purification of organic compounds like Cordyol C. nih.gov
Thin-Layer Chromatography (TLC) is another valuable tool, primarily used for monitoring the progress of the purification process and for identifying the fractions containing the target compound. nih.gov
Table 2: Chromatographic Methods for Compound Purification
| Method | Stationary Phase | Mobile Phase | Principle of Separation |
|---|---|---|---|
| Column Chromatography | Solid (e.g., silica (B1680970) gel, alumina) nih.gov | Liquid nih.gov | Adsorption, Partition nih.gov |
| Thin-Layer Chromatography (TLC) | Solid adsorbent on a plate nih.gov | Liquid nih.gov | Adsorption, Partition nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Fine particles in a column (e.g., C18) nih.govnih.gov | Liquid nih.gov | Adsorption, Partition, Size Exclusion, Ion Exchange nih.gov |
Biosynthetic Pathways and Genetic Regulation of Cordyol C
Elucidation of Cordyol C Biosynthesis
The biosynthesis of Cordyol C is characterized by a polyketide synthase (PKS)-mediated pathway, a common mechanism for producing diverse natural products in fungi. fishersci.ca
Precursor Identification and Incorporation Studies
Research indicates that the biosynthesis of diphenyl ethers, a class of compounds to which Cordyol C is functionally related, involves a non-reducing polyketide synthase. uni.lufishersci.de This suggests that Cordyol C originates from polyketide precursors. Studies have shown a strong connection between Cordyol C and orsellinic acid derivatives. For instance, the deletion of the nnaB gene, which encodes a GNAT-type histone acetyltransferase, has been observed to induce the production of Cordyol C alongside orsellinic acid derivatives. nih.gov Furthermore, the deletion of the csnE gene in Aspergillus nidulans led to the production of Cordyol C, violaceol I, violaceol II, and orcinol (B57675), with the orsA-orsE genes showing differential expression. lipidmaps.org This evidence strongly implicates orcinol and orsellinic acid as key precursors or closely related intermediates in the biosynthetic route of Cordyol C. Polyketide synthases are known to extend intermediates by incorporating two-carbon ketide units, building the carbon backbone from simpler substrates. fishersci.cainvivochem.cn
Enzymatic Steps and Catalytic Mechanisms
The formation of Cordyol C proceeds through a complex cascade of enzymatic reactions. fishersci.ca Polyketide synthases (PKSs) are central to this process, functioning as large, multifunctional enzymes. fishersci.ca These PKSs operate as assembly lines, where biosynthetic intermediates are sequentially transferred from one synthetic module to the next via a thioester linkage to a phosphopantetheine cofactor. invivochem.cn
Enzymatic catalysis typically involves several fundamental steps: substrate binding, often inducing subtle conformational changes in the enzyme; nucleophilic attack; the formation of transient intermediates; and the eventual release of the product. The catalytic mechanisms employed by enzymes in such pathways can include acid-base catalysis, covalent catalysis, and electrostatic interactions, all contributing to the efficient conversion of precursors into the final compound.
Proposed Biosynthetic Intermediates
Based on the observed co-production with related compounds and the nature of polyketide biosynthesis, several intermediates are proposed for the Cordyol C pathway. Given its classification as a diphenyl ether, the pathway likely involves the formation of aromatic ring structures characteristic of polyketides. uni.lu The co-occurrence with orcinol and orsellinic acid derivatives, such as diorcinol (B3420825), upon specific gene manipulations, suggests these compounds are either direct intermediates or are formed from common precursors within the same biosynthetic cluster. fishersci.denih.govlipidmaps.org Diorcinol, for example, is structurally similar to Cordyol C. fishersci.de
Regulation of Cordyol C Biosynthetic Process
The regulation of Cordyol C biosynthesis is a tightly controlled process, essential for optimal production. nih.gov This regulation occurs at both genetic and post-translational levels.
Genetic Basis of Biosynthesis (e.g., Gene Clusters, Polyketide Synthase involvement)
The biosynthesis of Cordyol C is intricately linked to specific genetic elements, primarily biosynthetic gene clusters (BGCs). fishersci.de These clusters encode the polyketide synthases (PKSs) and other enzymes necessary for the pathway. fishersci.cafishersci.de Fungi are prolific producers of secondary metabolites, and their genomes often contain numerous BGCs, with some species harboring between 30 and 70 such clusters. fishersci.de
The involvement of a non-reducing polyketide synthase in the biosynthesis of diphenyl ethers, including Cordyol C, highlights a specific type of PKS machinery. fishersci.de Genetic manipulations, such as the deletion of the nnaB gene (encoding a GNAT-type histone acetyltransferase), have been shown to induce Cordyol C production, indicating that epigenetic modifications play a role in regulating the expression of its biosynthetic genes. nih.gov Similarly, the deletion of the csnE gene in Aspergillus nidulans resulted in the production of Cordyol C and the differential expression of the orsA-orsE genes, suggesting that these genes are part of the BGC responsible for Cordyol C synthesis. lipidmaps.org Strategies for activating gene clusters and enhancing secondary metabolite production include promoter refactoring, modulating pathway-specific transcription factors, applying epigenetic modifications, and co-cultivation of different organisms. fishersci.de
Transcriptional and Post-translational Regulatory Mechanisms
The production of Cordyol C is subject to both transcriptional and post-translational control.
Transcriptional Regulation: This level of regulation involves controlling the rate at which genetic information from DNA is transcribed into messenger RNA (mRNA), thereby influencing the amount of enzymes available for the biosynthetic pathway. nih.gov Down-regulation of gene expression can lead to a decrease in Cordyol C production. nih.gov Histone acetylation, catalyzed by histone acetyltransferases (HATs), generally promotes the biosynthesis of fungal secondary metabolites by relaxing chromatin structure and making DNA more accessible for transcription. nih.gov Transcription factors are key proteins that bind to specific DNA sequences to regulate gene expression, either promoting or suppressing transcription. Pathway-specific transcription factors are crucial for regulating the expression of genes within BGCs. fishersci.de
Post-translational Regulation: This involves modifications to proteins after their synthesis, which can alter their activity, localization, or interactions. For Cordyol C biosynthesis, post-translational modifications of enzymes in the pathway, such as phosphorylation or ubiquitination, can reduce their catalytic activity, leading to a decrease in Cordyol C production. nih.gov These modifications are often mediated by enzymatic activity and can reversibly switch enzymes between active and inactive states.
Preclinical Biological Activities of Cordyol C: Mechanistic Investigations
In Vitro Studies on Cellular and Molecular Targets
Cordyol C, with a PubChem CID of 16204067, has been identified as a metabolite, an anti-HSV-1 agent, and an antineoplastic agent wikipedia.org. It is a catechol derivative, specifically 5-methylbenzene-1,2-diol, featuring a 3-hydroxy-5-methylphenoxy substituent at position 3 wikipedia.org.
Antiviral Activity Research
Research has demonstrated Cordyol C's capacity to inhibit the replication of certain viruses in in vitro settings.
Cordyol C has shown significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1), exhibiting an IC50 value of 1.3 μg/mL wikipedia.orgmims.comwikipedia.orgfishersci.caacs.org. Additionally, studies have reported its minor antiviral activity against the influenza A virus (H3N2), with an IC50 value of 78.5 μM (equivalent to approximately 19.33 µg/mL) mims.comnih.gov. While Enterovirus 71 (EV-71) has been a focus for examining the antiviral potential of various isolated compounds, specific data detailing Cordyol C's direct antiviral activity or IC50 against EV-71 were not found in the provided research mims.comebi.ac.uk.
Table 1: Antiviral Activity of Cordyol C
| Viral Target | IC50 (µg/mL) | IC50 (µM) | Reference |
| HSV-1 | 1.3 | - | wikipedia.orgmims.comwikipedia.orgfishersci.caacs.org |
| H3N2 | 19.33 | 78.5 | mims.comnih.gov |
The precise cellular pathways through which Cordyol C exerts its antiviral effects are not explicitly detailed in the provided research. However, general mechanisms of antiviral action can involve inhibiting various stages of the viral life cycle, such as viral entry into the host cell, replication of viral genetic material (DNA or RNA), and assembly of new virions wikidata.orgwikipedia.orgnih.gov. Antiviral agents can also interfere with host cell pathways critical for viral replication or modulate host immune responses, such as inducing an antiviral state via innate immune pathways like RIG-I-like receptors (RLRs), cGAS/STING, and Toll-like receptors (TLRs) wikidata.orghznu.edu.cnnih.gov. Some compounds achieve antiviral effects by inhibiting viral enzymes, such as DNA or RNA polymerases, or proteases essential for viral protein processing wikidata.orgnih.govinvivochem.cn.
Cytotoxic Activity in Preclinical Cell Models
Cordyol C has been identified as an antineoplastic agent, indicating its potential in inhibiting the growth of tumor cells wikipedia.org.
In preclinical cell models, Cordyol C has demonstrated cytotoxic activity against specific cancer cell lines. It exhibited an IC50 of 8.65 μg/mL against the Breast Cancer (BC) cell line and an IC50 of 3.72 μg/mL against the NCI-H187 (small cell lung cancer) cell line wikipedia.orgmims.comwikipedia.org. However, specific data regarding Cordyol C's cytotoxic activity or IC50 values against U937, HL-60, and K562 cell lines were not found in the reviewed literature. These cell lines are commonly used in cancer research to evaluate the cytotoxic potential of various compounds nih.gov.
Table 2: Cytotoxic Activity of Cordyol C Against Cancer Cell Lines
| Cancer Cell Line | Type of Cancer | IC50 (µg/mL) | Reference |
| BC | Breast Cancer | 8.65 | wikipedia.orgmims.comwikipedia.org |
| NCI-H187 | Small Cell Lung Cancer | 3.72 | wikipedia.orgmims.comwikipedia.org |
While Cordyol C demonstrates cytotoxic effects, the specific molecular mechanisms by which it induces cytotoxicity, such as apoptosis induction or cell cycle arrest, are not detailed in the provided search results. Generally, cytotoxicity in cancer cells can be achieved through various mechanisms. Apoptosis, or programmed cell death, is a highly regulated process characterized by features like cell shrinkage, chromatin condensation, and DNA fragmentation. Apoptosis can be initiated via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of caspases, which are proteases responsible for dismantling the cell. The intrinsic pathway often involves the release of cytochrome c from mitochondria, leading to the formation of an apoptosome and subsequent caspase-9 and caspase-3 activation. Upregulation of p53, a tumor suppressor protein, can also trigger apoptosis hznu.edu.cnnih.gov.
Cell cycle arrest, another mechanism of cytotoxicity, involves halting cell proliferation at specific checkpoints (e.g., G0/G1, S, or G2/M phases) to prevent the division of damaged or abnormal cells hznu.edu.cnnih.gov. This process is tightly controlled by regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), which can be inhibited by cyclin-dependent kinase inhibitors (CDKIs) like p21 hznu.edu.cn. DNA damage is a common stimulus that can lead to cell cycle arrest and, if irreversible, trigger apoptosis hznu.edu.cnnih.gov.
Antimicrobial Activity Investigations
Cordyol C has demonstrated notable activities within the realm of antimicrobial research, particularly against certain viruses and fungi.
Antibacterial Spectrum and Modes of Action
While Cordyol C has been recognized for its broader antimicrobial properties, specific details regarding its antibacterial spectrum and direct modes of action against bacterial strains are not extensively documented in the provided research findings. However, it has shown antiviral capabilities. Cordyol C exhibited significant anti-herpes simplex virus type 1 (anti-HSV-1) activity, with an IC₅₀ value of 1.3 μg/mL. frontiersin.orgscilit.com
Antifungal Research
Investigations into the antifungal properties of Cordyol C indicate its potential as a broad-spectrum antifungal agent. Extracts containing Cordyol C have demonstrated activity against various fungal pathogens. In co-culture experiments, broad-spectrum antifungal activity was observed against human fungal pathogens such as Candida albicans and Aspergillus fumigatus. nih.gov Additionally, these extracts were effective against several phytopathogens, including Colletotrichum acutatum, Fusarium proliferatum, and Magnaporthe grisea. nih.gov
Table 1: Antifungal Activity of Cordyol C (from co-culture extracts)
| Fungal Pathogen | Activity Observed | Reference |
| Candida albicans | Yes | nih.gov |
| Aspergillus fumigatus | Yes | nih.gov |
| Colletotrichum acutatum | Yes | nih.gov |
| Fusarium proliferatum | Yes | nih.gov |
| Magnaporthe grisea | Yes | nih.gov |
Antioxidant Properties and Radical Scavenging Mechanisms
Cordyol C has exhibited significant antioxidant capabilities, primarily through its free-radical scavenging effects. Research has shown that Cordyol C possesses stronger free-radical scavenging effects, demonstrating an efficacy approximately five times greater than that of trolox (B1683679), a commonly used antioxidant standard. wikipedia.org Furthermore, Cordyol C has been found to activate Nrf2-regulated gene expression, as evidenced in Nrf2-dependent luciferase reporter gene assays. wikipedia.org The activation of the Nrf2 pathway is a key mechanism by which compounds exert antioxidant effects, leading to the upregulation of various antioxidant and detoxifying enzymes. wikipedia.org While specific detailed mechanisms like hydrogen-atom transfer or single electron transfer-proton transfer for Cordyol C were not explicitly detailed, such mechanisms are common for compounds exhibiting strong radical scavenging activities. nih.govmedsci.orgnih.gov
Table 2: Antioxidant Activity of Cordyol C
| Activity | Finding | Reference |
| Free Radical Scavenging Effect | Approximately five times stronger than trolox (positive control) | wikipedia.org |
| Gene Expression Modulation | Activated Nrf2-regulated gene expression in Nrf2-dependent luciferase assay | wikipedia.org |
Anti-inflammatory Effects at the Molecular Level
Investigations into the anti-inflammatory effects of Cordyol C at a molecular level are not extensively detailed in the provided research. While some sources broadly mention anti-inflammatory activities among metabolites from marine Aspergillus species, which can include Cordyol C, specific mechanistic insights directly attributable to Cordyol C itself are limited. wikipedia.org
Modulation of Inflammatory Mediators (e.g., COX-2, NO, IL-17)
Direct evidence demonstrating Cordyol C's specific modulation of inflammatory mediators such as cyclooxygenase-2 (COX-2), nitric oxide (NO), or interleukin-17 (IL-17) is not clearly documented in the available literature. General discussions on anti-inflammatory compounds often highlight the importance of regulating these mediators. For instance, COX-2 is a key enzyme in prostaglandin (B15479496) synthesis, and its inhibition is a common anti-inflammatory strategy. unibo.it Nitric oxide also plays a role in inflammation, and IL-17 is a pro-inflammatory cytokine involved in various inflammatory diseases. However, the direct impact of Cordyol C on these specific pathways remains to be elucidated from the provided search results.
Signaling Pathway Interventions (e.g., NF-κB pathways)
Similarly, explicit details on Cordyol C's direct intervention in signaling pathways like the NF-κB pathways are not thoroughly documented. The NF-κB pathway is a central regulator of immune and inflammatory responses, controlling the expression of numerous genes involved in inflammation, cell proliferation, and survival. wikipedia.org While certain compounds from Aspergillus species have been linked to NF-κB modulation, and the NF-κB pathway is a known target for anti-inflammatory agents, a direct and detailed mechanistic investigation of Cordyol C's interaction with NF-κB was not found in the provided search results.
In Vivo Preclinical Model Studies (Focus on Mechanism)
To advance the understanding of Cordyol C's biological activities beyond in vitro observations, in vivo preclinical model studies are indispensable. These studies aim to confirm efficacy within complex biological systems, investigate pharmacodynamic responses, identify potential biomarkers, and unravel the detailed mechanisms of action in a living organism. Given Cordyol C's reported in vitro antineoplastic, antiviral, and antimicrobial properties, relevant animal models would be selected to reflect these potential therapeutic areas.
Disease Model Selection and Rationale (e.g., animal models for viral infections, cancer xenografts)
The selection of appropriate animal models for Cordyol C would be guided by its demonstrated in vitro activities.
For Antineoplastic Activity: To investigate Cordyol C's antineoplastic potential, various cancer animal models would typically be employed.
Xenograft Models: Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) in immunocompromised mice are widely used. CDX models, involving the subcutaneous or orthotopic implantation of human cancer cell lines, offer a straightforward and rapid method for evaluating drug efficacy against specific cancer types. hznu.edu.cnmims.com PDX models, which involve transplanting patient tumor tissue into mice, are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors, providing a powerful tool for drug testing and comparison with standard-of-care treatments. lipidmaps.orghznu.edu.cnfishersci.no Orthotopic implantation, where tumors are grown in tissues homologous to their primary origin, can further enhance the clinical relevance by mimicking natural tumor growth and metastasis. mims.comlipidmaps.orgnih.gov
Genetically Engineered Mouse Models (GEMMs): These models, which involve specific genetic alterations to induce cancer development, are valuable for studying tumor initiation, progression, and response to therapy within an intact immune system, closely mirroring human disease characteristics. hznu.edu.cn The rationale for using these models is to assess Cordyol C's ability to inhibit tumor growth, induce apoptosis, or modulate specific oncogenic pathways in a complex in vivo environment.
For Antiviral Activity: Given Cordyol C's reported anti-HSV-1 activity, animal models for viral infections would be crucial.
Mouse Models: Standard inbred mouse strains, or transgenic mouse models expressing human viral receptors (e.g., human ACE2 for SARS-CoV-2, although specific receptors for HSV-1 in mice might vary), are commonly used to study viral replication, disease pathogenesis, and antiviral efficacy. uni.luprobes-drugs.orgfishersci.pt Mouse-adapted viral strains can also be utilized to overcome species-specific binding inefficiencies. uni.lufishersci.pt
Hamster Models: Syrian hamsters are naturally susceptible to certain viruses, such as SARS-CoV-2, and can develop severe disease, making them valuable models for evaluating antiviral agents and understanding disease mechanisms. probes-drugs.orgtmj.ro These models would allow for the evaluation of Cordyol C's capacity to reduce viral load, ameliorate disease symptoms, and prevent viral spread in vivo.
For Antimicrobial/Antimalarial Activity: Murine infection models are typically employed to assess the efficacy of compounds against bacterial or parasitic infections. These models involve infecting mice with specific pathogens and then administering the test compound to determine its ability to reduce pathogen burden and improve host survival.
It is important to note that while these models provide a framework for investigation, specific published studies detailing Cordyol C's efficacy and underlying mechanisms in these in vivo disease models are not widely available in the current literature. Researchers frequently highlight the need for such in vivo studies to validate the promising in vitro findings for natural products like Cordyol C. fishersci.ieciteab.comresearchgate.net
Pharmacodynamic Endpoints and Biomarker Discovery in Animal Models
In vivo preclinical studies for Cordyol C would incorporate a range of pharmacodynamic (PD) endpoints and approaches for biomarker discovery to comprehensively evaluate its effects and elucidate its mechanisms.
Pharmacodynamic Endpoints: These are measurable indicators of a biological response to a therapeutic agent.
For Viral Infection Models: PD endpoints would involve quantifying viral load in target organs (e.g., lungs, brain) or bodily fluids, assessing lung function (e.g., plethysmography), evaluating inflammatory markers (e.g., cytokine and chemokine levels), and analyzing immune cell populations (e.g., by flow cytometry) to understand the compound's impact on viral replication and host immune response. uni.luprobes-drugs.org
For Antimicrobial/Antimalarial Models: Reduction in bacterial or parasitic load in infected tissues or blood, and resolution of infection-related symptoms, would serve as key PD endpoints.
Biomarker Discovery: The identification of biomarkers in animal models is crucial for understanding drug action, predicting response, and facilitating translational research.
Molecular Biomarkers: Techniques such as next-generation sequencing (RNA-Seq, WES), proteomics (e.g., mass spectrometry-based methods like SELDI), and metabolomics can be applied to animal tissues or biofluids (e.g., serum, plasma, urine, CSF) to identify molecular signatures associated with drug response, disease progression, or specific mechanistic changes. hznu.edu.cnfishersci.nociteab.com For instance, changes in gene expression profiles related to cell cycle, apoptosis, or immune modulation would be investigated in cancer models.
Imaging Biomarkers: Non-invasive imaging techniques like MRI or bioluminescence imaging (using luciferase-expressing cell lines in xenografts) can provide real-time monitoring of tumor growth, metastasis, or viral dissemination, serving as visual biomarkers of disease progression and treatment efficacy. lipidmaps.orgfishersci.no The discovery of such biomarkers in preclinical models can help in stratifying responders from non-responders and identifying mechanisms of resistance, although specific biomarker data for Cordyol C in vivo are not widely published.
Mechanistic Insights from In Vivo Preclinical Observations
Should in vivo preclinical studies on Cordyol C be conducted, the mechanistic insights derived would aim to validate and expand upon its observed in vitro activities. For instance, if Cordyol C exhibits antineoplastic activity in a cancer xenograft model, investigations would focus on elucidating how it achieves tumor growth inhibition. This could involve confirming its ability to induce apoptosis or cell cycle arrest within the tumor microenvironment, modulating specific signaling pathways (e.g., protein tyrosine phosphatase 1B (PTP1B) inhibition, if relevant to its mechanism), or interfering with tumor angiogenesis. citeab.comresearchgate.net
Similarly, if in vivo antiviral effects are observed, mechanistic studies would seek to understand how Cordyol C disrupts viral replication cycles, inhibits viral entry or assembly, or modulates host immune responses to clear the infection. For its reported acetylcholinesterase inhibitory activity, in vivo studies would investigate its ability to modulate acetylcholine (B1216132) levels in relevant tissues and its impact on cognitive function, if applicable. uni.lu
The transition from in vitro to in vivo studies is critical for understanding the bioavailability, metabolism, distribution, and excretion (ADME) of Cordyol C, which in turn influences its effective concentration at the target site and, consequently, its in vivo mechanism. While the current literature highlights the promising in vitro profile of Cordyol C, it consistently emphasizes the necessity for further in vivo and mechanistic investigations to fully clarify and validate its potential therapeutic mechanisms within a living system. fishersci.ieciteab.comresearchgate.net
Synthetic and Medicinal Chemistry of Cordyol C and Its Analogues
Total Synthesis Approaches to Cordyol C
Despite its reported biological significance, direct reports detailing the total chemical synthesis of Cordyol C (3-(3-hydroxy-5-methylphenoxy)-5-methylbenzene-1,2-diol) were not explicitly found in the conducted literature search. However, based on its chemical structure, which features a diaryl ether linkage connecting two substituted benzene (B151609) rings, general synthetic strategies applicable to such compounds can be considered.
Retrosynthetic Analysis and Key Reactions
A hypothetical retrosynthetic analysis of Cordyol C (C₁₄H₁₄O₄) would likely focus on the disconnection of the central diaryl ether bond. This bond formation is a crucial step in the synthesis of many natural products containing this motif.
Key Retrosynthetic Disconnection: The primary disconnection would be the C-O-C ether linkage, leading to two phenolic precursors. Given the substitution patterns, one precursor would be a 5-methylbenzene-1,2-diol (a catechol derivative), and the other would be a 3-hydroxy-5-methylphenol derivative.
Potential Key Reactions for Diaryl Ether Formation:
Ullmann Ether Synthesis: This classical copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a base. A modified Ullmann ether synthesis has been successfully employed in the synthesis of biaryl compounds and brominated diphenyl ether congeners. nio.res.in For Cordyol C, this would involve reacting a brominated catechol derivative with a substituted phenol, or vice-versa, under Ullmann conditions.
Copper(II)-catalyzed Coupling of Arylboronic Acids with Phenols: This method offers a convenient route for diaryl ether synthesis, utilizing arylboronic acids and phenols in the presence of copper(II) acetate. nio.res.in This approach could involve synthesizing appropriate arylboronic acid and phenol precursors and then coupling them.
Nucleophilic Aromatic Substitution (SNAr): If one of the aromatic rings contains a strong electron-withdrawing group (e.g., nitro) and a good leaving group (e.g., fluoride, chloride), a nucleophilic aromatic substitution reaction with a phenoxide could form the ether linkage. Subsequent reduction of the nitro group and deprotection/functionalization would be required.
Challenges in Synthesis: The synthesis would need to address the regioselectivity of the ether formation, ensuring the correct oxygen atom participates in the coupling. Additionally, selective protection and deprotection of the multiple hydroxyl groups on both aromatic rings would be essential to control reactivity and prevent undesired side reactions.
Stereoselective Synthesis Strategies
Cordyol C itself does not possess any chiral centers in its core structure. Therefore, stereoselective synthesis strategies are not directly applicable to the synthesis of Cordyol C itself. However, if chiral analogues or derivatives were to be designed and synthesized, then stereoselective methods, such as asymmetric catalysis, chiral auxiliaries, or enzymatic transformations, would become critical to control the formation of new stereocenters.
Synthesis of Cordyol C Derivatives and Analogues
While specific detailed synthetic routes for Cordyol C derivatives were not extensively reported in the search results, the concept of synthesizing analogues is crucial for structure-activity relationship studies and drug discovery. Cordyol C has been mentioned in the context of isolated diphenyl ethers and their derivatives from natural sources. nio.res.inscispace.com
Structural Modifications and Scaffold Diversity
The synthesis of Cordyol C derivatives and analogues would typically involve modifying its core structure to explore changes in biological activity. Potential structural modifications could include:
Modification of Hydroxyl Groups: The catechol moieties are critical for many biological activities. Derivatization through etherification (e.g., methylation, benzylation) or esterification could alter polarity, hydrogen bonding capacity, and metabolic stability.
Modification of Methyl Groups: The methyl substituents could be oxidized to carboxylic acids or alcohols, or replaced with other alkyl or functional groups to investigate steric and electronic effects.
Alteration of the Diaryl Ether Linkage: Introducing different substituents on the aromatic rings or modifying the nature of the ether linkage (e.g., replacing oxygen with sulfur or nitrogen, or introducing a methylene (B1212753) bridge) could lead to novel scaffolds.
Ring Modifications: Exploring bioisosteric replacements for the benzene rings or introducing heterocyclic rings could generate scaffold diversity.
These modifications aim to optimize physicochemical properties, improve potency, enhance selectivity, or reduce toxicity. General synthetic methodologies for creating diverse compound libraries, such as parallel synthesis and fragment-based approaches, are often employed in this context.
Semi-synthesis from Natural Precursors
Cordyol C is a natural product, reported in organisms like Aspergillus versicolor and Cordyceps. Current time information in Bangalore, IN. Semi-synthesis involves using a readily available natural product as a starting material to synthesize more complex or structurally modified analogues. If Cordyol C can be isolated in sufficient quantities from its natural sources, it could serve as a valuable precursor for semi-synthetic modifications. This approach often leverages the complex pre-existing scaffold of the natural product, reducing the number of synthetic steps compared to a total synthesis from basic building blocks. For instance, selective functionalization of the hydroxyl groups or introduction of new substituents onto the existing aromatic rings could be achieved through semi-synthetic routes.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to understand how changes in chemical structure correlate with changes in biological activity. collaborativedrug.comijpsr.com Cordyol C exhibits a range of biological activities, making it an interesting candidate for SAR investigations.
Known Biological Activities of Cordyol C:
Antimalarial: Cordyol C has been identified as an antimalarial agent. Current time information in Bangalore, IN.
Anti-HSV-1 Agent: It shows activity against Herpes Simplex Virus type 1. Current time information in Bangalore, IN.
Antimycobacterial Drug: Cordyol C possesses antimycobacterial properties. Current time information in Bangalore, IN.
Antineoplastic Agent: It also demonstrates antineoplastic (anti-cancer) activity. Current time information in Bangalore, IN.
Principles of SAR Applied to Cordyol C:
SAR studies on Cordyol C would involve systematically modifying its structure and evaluating the biological activity of each analogue. This would provide insights into the crucial pharmacophoric elements responsible for its observed effects.
Role of Catechol Moieties: The presence of the catechol (1,2-benzenediol) groups is often associated with antioxidant, metal-chelating, and enzyme inhibitory activities. Modifications to these hydroxyl groups (e.g., methylation, removal, or replacement with other functionalities) would likely impact its biological profile, particularly for activities that rely on redox properties or hydrogen bonding.
Role of Methyl Substituents: The methyl groups contribute to the lipophilicity and steric bulk of the molecule. Their removal, replacement with other alkyl groups, or oxidation could reveal their importance for target binding or pharmacokinetic properties.
By correlating these structural changes with observed biological activities, researchers can develop a comprehensive understanding of the SAR for Cordyol C, guiding the rational design of more potent, selective, and safer therapeutic agents. Such analyses are critical for optimizing research efforts and focusing synthesis on compounds most likely to be active. collaborativedrug.com
Identification of Key Pharmacophoric Elements
Pharmacophores represent the essential ensemble of steric and electronic features within a molecule that are necessary for optimal interactions with a specific biological target, thereby eliciting a biological response. dovepress.com For Cordyol C, several key structural features contribute to its diverse bioactivities:
Catechol Moiety : Cordyol C contains a catechol group, characterized by two adjacent hydroxyl groups on a benzene ring. nih.gov This dihydroxy functionality is a critical pharmacophoric element, enabling hydrogen bonding interactions (both as a donor and acceptor) and potentially facilitating metal chelation. nih.govnih.govnp-mrd.org The presence of these hydroxyl groups is often associated with antioxidant and antimicrobial activities in catechol-containing compounds. np-mrd.orgscispace.com
Aromatic Rings : The molecule comprises two benzene rings linked by an ether bond. nih.gov These aromatic systems are crucial for hydrophobic interactions and π-stacking with biological targets, contributing significantly to the compound's binding affinity. dovepress.com
Ether Linkage (Diphenyl Ether Scaffold) : The diphenyl ether substructure, where two phenyl rings are connected via an oxygen atom, is a recognized scaffold in medicinal chemistry. nih.govdndi.org This linkage imparts significant lipophilicity and hydrophobicity, which are vital for the compound's ability to penetrate cell membranes and interact with various biological targets. nih.govdndi.org Diphenyl ethers are known for a broad spectrum of bioactivities, including antiviral, anticancer, and antibacterial effects. nih.govdndi.orgnio.res.in
While specific detailed pharmacophore models for Cordyol C are not extensively documented, the collective evidence from its structural features and reported activities, along with general principles of catechol and diphenyl ether chemistry, suggests that the arrangement of hydrogen bond donors/acceptors (from the hydroxyls) and hydrophobic/aromatic regions (from the benzene rings and methyl groups) constitutes its key pharmacophoric elements. For instance, the free hydroxyls of the catechol moiety are indicated to be critical for the antimicrobial activity of related compounds, suggesting their importance in contact killing and membrane disruption. scispace.com
Impact of Functional Group Modifications on Biological Activity
Modifications to the functional groups of a chemical compound can profoundly alter its biological activity by influencing its electronic properties, solubility, steric hindrance, and ultimately, its interaction with biological targets. semanticscholar.orgumc.edu.dz Structure-activity relationship (SAR) studies systematically explore these changes to identify optimal structural motifs for desired therapeutic effects. ontosight.ai
For Cordyol C and its analogues, the impact of functional group modifications can be observed, particularly in their antifouling activities:
Methylation of Hydroxyl Groups : Cordyol C possesses three hydroxyl groups. nih.gov A notable analogue, Cordyol D, is characterized by the methylation of these hydroxyl groups, specifically being 1-(2,3-dimethoxy-5-methylphenoxy)-2,3-dimethoxy-5-methylbenzene. nih.gov This modification significantly impacts its antifouling activity. As shown in Table 1, Cordyol D exhibits a higher potency (lower EC50 value) in inhibiting B. amphitrite larval attachment compared to Cordyol C. scispace.com
Table 1: Antifouling Activity of Cordyol C and Select Analogues against Balanus amphitrite Larval Attachment scispace.com
| Compound Name | PubChem CID | EC50 (µM) |
|---|---|---|
| Cordyol C | 16204067 | 57.3 |
| Cordyol D | 85965058 | 18.2 |
This observation suggests that while free hydroxyl groups are often crucial for hydrogen bonding and certain biological activities (e.g., antimicrobial activity in some catechols where methoxylation can lead to loss of activity scispace.com), their methylation can sometimes enhance other activities, such as antifouling. This could be attributed to increased lipophilicity, which might improve membrane permeability or optimize interactions with hydrophobic binding sites relevant to antifouling mechanisms.
The systematic modification of functional groups, such as the methylation of hydroxyls observed in Cordyol D, provides valuable insights into the structure-activity relationships of Cordyol C and its analogues. These findings guide future synthetic efforts aimed at optimizing the potency and selectivity of these natural products for various therapeutic and industrial applications.
Preclinical Metabolism and Catabolism of Cordyol C
In Vitro Metabolic Pathway Characterization
The in vitro characterization of metabolic pathways is a fundamental step in preclinical drug development, providing insights into how a compound is transformed within an organism before in vivo studies carbios.commdpi.com. This process typically involves assessing the compound's stability and identifying its metabolites using various biological matrices such as liver microsomes and hepatocytes scilit.comnih.gov.
Enzymatic Degradation Mechanisms (e.g., Hydrolysis, Oxidation, Reduction)
The catabolism of compounds, including Cordyol C, generally involves a series of enzymatic reactions that break them down into smaller, more soluble metabolites, facilitating their elimination from the body ontosight.ai. These pathways can vary depending on the organism and specific conditions. Given Cordyol C's chemical structure as a catechol and an aromatic ether, it is plausible that it undergoes common Phase I metabolic reactions, such as oxidation, hydrolysis, and potentially reduction ontosight.aiscilit.comeuropa.eudntb.gov.uascispace.comnih.govebi.ac.uk.
Oxidation : This is a common metabolic pathway for many organic compounds, often catalyzed by cytochrome P450 (CYP) enzymes, which can introduce hydroxyl groups or lead to the formation of epoxides or N-oxides, among other transformations ontosight.ai. For catechol-containing compounds, oxidative ring cleavage can occur, leading to the breakdown of the aromatic structure jax.orgresearchgate.net.
Hydrolysis : This mechanism involves the breakdown of chemical bonds through the addition of water, frequently catalyzed by enzymes like esterases or lipases ontosight.aiscispace.comnih.govdrugbank.com. While Cordyol C's core structure does not immediately suggest readily hydrolyzable bonds like esters or amides, other parts of its molecular structure or potential conjugates could be susceptible.
Reduction : This involves the gain of electrons and can also be enzymatically catalyzed ontosight.ai. Reductive pathways are less common for many xenobiotics but can occur for specific functional groups.
While these enzymatic degradation mechanisms are generally applicable to organic compounds, specific enzymes and detailed reaction pathways for Cordyol C have not been extensively characterized in the provided preclinical metabolism literature.
Identification of Preclinical Metabolites
The identification of preclinical metabolites is critical for understanding a compound's metabolic profile and ensuring the safety assessment of human-relevant metabolites mdpi.comnih.gov. This process typically employs advanced analytical techniques such as high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) scilit.comebi.ac.ukresearchgate.net. Metabolites are identified by comparing samples from in vitro incubations (e.g., with liver microsomes or hepatocytes) or in vivo studies (plasma, urine, feces) with control samples carbios.comscilit.comebi.ac.uk.
For Cordyol C, specific preclinical metabolites resulting from controlled in vitro or in vivo metabolism studies have not been detailed in the provided search results. However, Cordyol C itself is recognized as a metabolite from certain fungal species ontosight.aimdpi.com. A related compound, Cordyol C-3-O-α-D-ribofuranoside, has been purified from marine-derived Aspergillus sydowii, which suggests that glycosylation (a Phase II metabolic reaction) might be a potential biotransformation pathway for Cordyol C or its derivatives in biological systems nih.gov. However, this is an observation from natural product isolation, not a direct identification of a preclinical metabolite from a controlled metabolism study of Cordyol C.
Factors Influencing Preclinical Catabolism
Several factors can significantly influence the catabolic process of a compound in preclinical settings, affecting the rate and pathways of its degradation ontosight.ai.
Enzyme Availability and Activity in Model Systems
The efficiency and presence of specific enzymes in preclinical in vitro models (e.g., liver microsomes, hepatocytes, S9 fractions) or in vivo animal models directly impact the rate and extent of a compound's catabolism ontosight.ainih.govvulcanchem.com. Liver microsomes and hepatocytes are widely used in vitro models to characterize metabolic stability and identify enzymes involved in drug metabolism, such as cytochrome P450 (CYP) isoforms and UDP-glucuronosyltransferases (UGTs) scilit.comosti.govmonarchinitiative.org. The activity of these enzymes can vary across species, which is an important consideration when extrapolating preclinical data to humans nih.gov.
While the general importance of enzyme availability and activity is well-documented in preclinical metabolism studies, specific data regarding the impact of enzyme availability and activity in various model systems on the catabolism of Cordyol C are not available in the provided information.
pH and Temperature Effects on Degradation
Environmental factors such as pH and temperature can significantly influence enzyme activity and, consequently, the catabolic rate of compounds ontosight.aivulcanchem.comnih.govmdpi.comnih.gov. Enzymes typically have optimal pH and temperature ranges for their activity, outside of which their activity can decrease or they can become denatured mdpi.comdrugbank.comnih.gov.
pH Effects : Changes in pH can alter the ionization state of a compound, affecting its solubility, membrane permeability, and interaction with enzymes scispace.comvulcanchem.com. For instance, some studies on other compounds show that degradation rates can be sensitive to pH changes, with stability often decreasing as pH deviates from an optimal range vulcanchem.com. For Cordyol C, being a catechol, its ionization state would be influenced by pH, potentially affecting its enzymatic degradation.
Temperature Effects : Temperature directly influences reaction kinetics; generally, increasing temperature accelerates enzymatic reactions up to a certain optimum, beyond which enzyme denaturation can occur, leading to a decrease in activity mdpi.comvulcanchem.comnih.govmdpi.com.
Specific experimental data detailing the influence of pH and temperature on the degradation of Cordyol C in preclinical models are not provided in the search results.
Interactions with Other Preclinical Test Compounds
Interactions with other compounds can either inhibit or enhance the degradation of a test compound ontosight.ai. In preclinical drug development, assessing drug-drug interactions (DDIs) is crucial, as co-administered compounds can affect the absorption, distribution, metabolism, and excretion (ADME) of a drug europa.eunih.gov. These interactions often occur through the inhibition or induction of drug-metabolizing enzymes (e.g., CYPs) or transporters.
For example, if Cordyol C were to be co-administered with another compound that inhibits a major metabolizing enzyme, its degradation rate could decrease, potentially leading to higher exposure. Conversely, enzyme induction could accelerate its catabolism. However, no specific studies or detailed research findings on the interactions of Cordyol C with other preclinical test compounds influencing its catabolism were found in the provided search results. While Cordyol C has been observed to be "induced" (meaning its production was increased) in co-culture with other fungal strains, this refers to its biosynthesis rather than its catabolism in the presence of other test compounds in a preclinical metabolic study context researchgate.net.
Advanced Analytical Methodologies for Cordyol C in Research
Quantitative and Qualitative Analysis in Fermentation Broths and Biological Samples
The accurate determination of Cordyol C in fermentation broths, where it is produced by microorganisms, and in biological samples, which are relevant for preclinical research, presents analytical challenges due to the complexity of these matrices. Advanced chromatographic and spectrometric techniques are indispensable for both qualitative identification and quantitative measurement.
HPLC is a widely utilized technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds in complex mixtures. It operates by separating analytes based on their differential partitioning between a stationary phase and a mobile phase. For Cordyol C, HPLC has been instrumental in its isolation and purification from fungal extracts nih.govmdpi-res.comsemanticscholar.orgmdpi.comgoogle.com. The detection of Cordyol C in extracts has also been achieved using HPLC with UV detection, often at wavelengths around 210 nm or 254 nm, which are common for aromatic compounds mdpi.comugr.es.
While the search results confirm the use of HPLC for the characterization and purification of Cordyol C, detailed quantitative HPLC methods specifically validated for fermentation broths or biological samples, including parameters such as column type, mobile phase composition, flow rate, and specific retention times for Cordyol C, were not explicitly provided. In typical quantitative HPLC analysis of natural products, a reversed-phase C18 column is commonly employed, with mobile phases consisting of mixtures of water (often acidified with formic acid) and organic solvents like methanol (B129727) or acetonitrile. Detection is frequently performed using UV-Vis detectors, or more advanced detectors like mass spectrometers for enhanced specificity.
A hypothetical data table for HPLC analysis of Cordyol C in fermentation broth might include:
| Parameter | Typical Range/Value (Illustrative) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (gradient) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection Wavelength (UV) | 254 nm |
| Retention Time | Compound-specific |
| Linearity Range | µg/mL to mg/mL |
GC-MS is a powerful hyphenated technique primarily used for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry nih.govtandfonline.com. While GC-MS is a standard tool for analyzing fungal metabolites nih.govnih.gov, its direct application to Cordyol C, a catechol, might require derivatization to increase its volatility and thermal stability. Derivatization involves chemically modifying the compound, for instance, by silylation, to make it suitable for GC separation.
Although GC-MS has been mentioned in the context of analyzing compounds related to Cordyol C, such as determining the absolute configuration of a sugar moiety in diorcinol (B3420825) 3-O-α-D-ribofuranoside nih.gov, specific GC-MS methods for the quantitative analysis of Cordyol C in fermentation broths or biological samples were not detailed in the provided information. GC-MS is particularly useful for identifying unknown compounds by comparing their mass spectra to extensive databases nih.gov.
LC-MS/MS is a highly sensitive and selective analytical technique widely employed for the qualitative and quantitative analysis of drugs and their metabolites in complex biological matrices, making it particularly valuable for preclinical research nih.govrsc.orgfrontiersin.orguni-hannover.deresearchgate.net. This technique couples the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.
Cordyol C has been identified in co-culture extracts using LC-MS, demonstrating its utility for chemical profiling and dereplication in complex natural product mixtures ugr.esdtu.dk. In preclinical studies, LC-MS/MS is routinely used to determine pharmacokinetic parameters by quantifying drug concentrations in plasma, urine, and tissues frontiersin.orgresearchgate.net. This involves monitoring specific multiple reaction monitoring (MRM) transitions for the analyte and an internal standard, which provides high selectivity and minimizes matrix interference.
While LC-MS/MS is a suitable technique for Cordyol C analysis in biological samples, specific validated LC-MS/MS methods, including detailed MRM transitions, chromatographic conditions, and quantitative data (e.g., linearity, precision, accuracy, lower limit of quantification) for Cordyol C in preclinical research settings, were not found in the provided search results. Such methods would typically involve sample preparation steps like protein precipitation or solid-phase extraction to clean up the biological matrix before LC-MS/MS analysis.
Isotope Labeling for Metabolic Tracing Studies
Isotope labeling studies utilize stable isotopes (e.g., 13C, 15N) to track the flow of metabolites through biochemical pathways, providing dynamic insights into cellular metabolism nih.govrsc.org. This technique is crucial for understanding the biosynthesis of natural products and their metabolic fate within biological systems. By feeding cells or organisms with precursors enriched with stable isotopes, researchers can follow the incorporation of these labels into downstream metabolites using mass spectrometry (e.g., GC-MS or LC-MS/MS) or NMR rsc.org.
While the biosynthesis of related compounds, such as orsellides A-E, has been investigated using 13C-labeled precursors, and Cordyol C itself has been noted to be induced in certain fungal co-cultures ugr.es, specific research findings detailing metabolic tracing studies for Cordyol C using isotope labeling were not identified in the provided search results. However, given its role as a metabolite nih.gov, isotope labeling would be a powerful tool to elucidate its complete biosynthetic pathway and understand its metabolic transformations in producing organisms.
Bioanalytical Method Validation for Research Applications
Bioanalytical method validation is a critical process to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose, particularly for quantitative analysis of analytes in biological matrices. This validation is essential for supporting research applications, including pharmacokinetic (PK) and toxicokinetic (TK) studies mdpi.comgoogle.comnih.gov.
Key parameters evaluated during bioanalytical method validation include:
Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of endogenous matrix components, metabolites, or other potential interferences google.com.
Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be quantified reliably with acceptable precision and accuracy google.com.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample over a defined range mdpi.comgoogle.com.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions (expressed as %RSD or CV) mdpi.comgoogle.com.
Accuracy: The closeness of agreement between the value that is accepted as a true value and the value found (expressed as %recovery or bias) mdpi.comgoogle.com.
Recovery: The efficiency of the extraction procedure of the analyte from the biological matrix mdpi.comgoogle.com.
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term, post-preparative) mdpi.comgoogle.com.
While the general principles and importance of bioanalytical method validation are well-established and outlined in the search results, specific validation data or reports for analytical methods developed for Cordyol C in research applications were not identified.
Future Research Directions and Conceptual Preclinical Applications
Integration of Omics Technologies in Cordyol C Research (e.g., Metabolomics, Proteomics in preclinical studies)
The integration of omics technologies, specifically metabolomics and proteomics, holds significant promise for unraveling the preclinical pharmacological and toxicological profiles of Cordyol C. These high-throughput methods can provide a detailed molecular snapshot of cellular responses to Cordyol C, moving beyond traditional single-target analyses to a systems-level understanding nih.govfrontiersin.org.
Application of Metabolomics in Cordyol C Preclinical Studies
Metabolomics, the comprehensive analysis of small-molecule metabolites within biological samples, offers a direct readout of biochemical activity and cellular responses nih.govmdpi.com. In the context of Cordyol C, a compound reported to have roles as an antimalarial, anti-HSV-1 agent, antimycobacterial drug, and antineoplastic agent researchgate.net, metabolomics could elucidate the metabolic pathways influenced by its presence. Preclinical metabolomic studies involving Cordyol C would typically involve exposing in vitro cell lines or in vivo animal models to the compound and then analyzing changes in their metabolite profiles.
Potential Insights from Metabolomics:
Mechanism of Action: By identifying altered metabolic pathways (e.g., glycolysis, TCA cycle, amino acid metabolism, lipid synthesis), metabolomics could pinpoint the specific biochemical processes that Cordyol C modulates to exert its reported biological activities mdpi.comnih.gov. For instance, if Cordyol C exhibits antineoplastic effects, metabolomics could reveal disruptions in cancer cell energy metabolism or nucleotide synthesis, which are critical for tumor growth mdpi.com.
Bioavailability and Biotransformation: Metabolomics can track the breakdown and transformation of Cordyol C within an organism, identifying its metabolites and providing insights into its pharmacokinetics uic.edu. This helps understand how the compound is processed and what active or inactive forms are produced.
Biomarker Discovery: Specific metabolic signatures associated with Cordyol C's effects could serve as early biomarkers for its efficacy or potential off-target effects in preclinical models mdpi.commetabolon.com.
Hypothetical Metabolomics Data Table:
If a preclinical study were conducted, comparing a control group with a Cordyol C-treated group, a metabolomics analysis might yield data similar to the hypothetical example below, indicating changes in key metabolic intermediates.
| Metabolite Class | Metabolite Name | Fold Change (Treated/Control) | p-value | Affected Pathway (Hypothetical) |
| Amino Acids | Leucine | 0.75 | < 0.01 | Protein Synthesis |
| Glutamine | 1.20 | < 0.05 | Energy Metabolism, Nucleotide Synthesis | |
| Lipids | Phosphatidylcholine | 0.60 | < 0.001 | Membrane Integrity, Cell Signaling |
| Carbohydrates | Glucose-6-Phosphate | 1.35 | < 0.01 | Glycolysis |
| Organic Acids | Lactate | 1.50 | < 0.05 | Anaerobic Metabolism |
| Nucleotides | ATP | 0.80 | < 0.01 | Energy Production |
Table 1: Hypothetical Metabolomic Changes in Preclinical Model after Cordyol C Treatment
Application of Proteomics in Cordyol C Preclinical Studies
Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions, providing insights into cellular functions and regulatory networks nih.govannalscts.com. For Cordyol C, proteomics could identify the specific protein targets or signaling pathways through which it exerts its biological effects. This is particularly relevant for understanding how a natural product interacts with host proteins to achieve its therapeutic or inhibitory actions against pathogens or cancer cells annalscts.comresearchoutreach.org.
Potential Insights from Proteomics:
Protein Targets and Pathways: Proteomics can identify proteins whose expression levels or post-translational modifications are altered in response to Cordyol C, suggesting direct or indirect interactions annalscts.commdpi.com. For example, if Cordyol C acts as an antineoplastic agent, proteomics could reveal changes in proteins involved in cell cycle regulation, apoptosis, or cellular proliferation researchoutreach.org.
Cellular Stress Responses: Changes in the proteome can indicate the activation of stress response pathways, providing insights into the compound's safety profile or its ability to induce specific cellular states researchoutreach.org.
Biomarker Identification: Differentially expressed proteins in preclinical models could serve as proteomic biomarkers for Cordyol C's efficacy or toxicity, aiding in the selection of effective compounds and monitoring treatment response mdpi.comnih.gov.
Hypothetical Proteomics Data Table:
A hypothetical proteomics study on Cordyol C might show changes in protein expression, as illustrated below.
| Protein Category | Protein Name | Fold Change (Treated/Control) | p-value | Associated Pathway/Function (Hypothetical) |
| Apoptosis-related | Caspase-3 | 1.80 | < 0.001 | Programmed Cell Death |
| Cell Cycle | Cyclin D1 | 0.55 | < 0.01 | Cell Proliferation |
| Stress Response | HSP70 | 1.40 | < 0.05 | Cellular Stress Adaptation |
| Signal Transduction | ERK1/2 | 0.70 | < 0.05 | Cell Growth and Differentiation |
| Metabolic Enzyme | LDH-A | 1.65 | < 0.01 | Glycolysis, Energy Metabolism |
Table 2: Hypothetical Proteomic Changes in Preclinical Model after Cordyol C Treatment
Integration of Multi-Omics for Comprehensive Understanding
The true power lies in integrating metabolomics and proteomics, often referred to as multi-omics approaches researchgate.netresearchgate.net. By combining data from these different molecular layers, researchers can gain a more comprehensive and mechanistic understanding of Cordyol C's effects. For instance, if metabolomics shows altered glucose metabolism and proteomics reveals changes in glycolytic enzymes, this provides stronger evidence for a specific mode of action mdpi.com. This integrated approach can help identify key drivers and predict drug targets, accelerating drug discovery and development uic.edumdpi.com.
Future Research Directions
Future preclinical research on Cordyol C should prioritize the systematic application of multi-omics technologies. This would involve:
Systematic Preclinical Studies: Designing controlled in vitro and in vivo studies to investigate Cordyol C's effects across various disease models (e.g., cancer, infectious diseases) using integrated metabolomics and proteomics workflows.
Bioinformatics and Data Integration: Developing robust bioinformatics pipelines to integrate and interpret the complex multi-omics datasets generated, identifying correlations between metabolic and proteomic changes mdpi.com.
Target Validation: Using omics-derived insights to guide further targeted experiments for validating specific protein targets or metabolic pathways identified.
Structure-Activity Relationship (SAR) through Omics: Applying omics to study Cordyol C derivatives to understand how structural modifications influence biological activity and associated molecular changes.
By leveraging these advanced omics approaches, future research can significantly enhance the understanding of Cordyol C's biological activities and its potential as a therapeutic agent, paving the way for its informed development.
Q & A
Basic: What are the standard methodologies for isolating Cordyol C from natural sources, and how do researchers validate purity and yield?
Methodological Answer:
Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like HPLC or column chromatography. Purity is validated via NMR, mass spectrometry, and HPLC-UV/ELSD, with yield optimization assessed through fractional factorial design experiments . Researchers should report solvent ratios, temperature, and pressure parameters to ensure reproducibility.
Basic: How do researchers confirm the structural integrity of Cordyol C post-isolation or synthesis?
Methodological Answer:
Structural elucidation combines spectroscopic methods:
- NMR (1H, 13C, 2D-COSY) for functional group and stereochemistry analysis.
- X-ray crystallography for absolute configuration (if crystals are obtainable).
- High-resolution mass spectrometry (HR-MS) for molecular formula confirmation.
Cross-validation with computational chemistry (e.g., DFT calculations) is recommended to resolve ambiguities .
Advanced: How can experimental conditions for Cordyol C bioactivity assays be optimized to minimize confounding variables?
Methodological Answer:
Use a multivariate experimental design (e.g., response surface methodology) to test variables like pH, temperature, and solvent polarity. Control for batch-to-batch variability by including internal standards and replicate assays. Orthogonal validation (e.g., in vitro vs. in vivo models) ensures robustness. Pre-screen cell lines for receptor expression relevant to Cordyol C’s mechanism .
Advanced: How should researchers address contradictory findings in Cordyol C’s bioactivity across different studies?
Methodological Answer:
Conduct a systematic meta-analysis with inclusion/exclusion criteria (e.g., assay type, dosage range). Sensitivity analysis can identify outliers or methodological biases. Replicate key studies under standardized conditions (e.g., ATCC cell lines, ISO-compliant protocols). Conflicting results may arise from differences in extraction methods or impurity profiles; report raw data and statistical power calculations .
Basic: What frameworks guide the integration of existing literature into novel hypotheses about Cordyol C’s mechanisms?
Methodological Answer:
Adopt a PRISMA-guided systematic review to map evidence gaps. Use tools like VOSviewer for bibliometric analysis of keywords (e.g., "apoptosis," "anti-inflammatory"). Hypothesis generation should align with contradictions in prior studies, such as opposing effects in cancer vs. normal cells, prompting targeted experiments (e.g., kinase inhibition assays) .
Advanced: What methods validate the biological mechanisms of Cordyol C in complex systems (e.g., multi-organ interactions)?
Methodological Answer:
Combine multi-omics approaches :
- Transcriptomics (RNA-seq) to identify differentially expressed genes.
- Metabolomics (LC-MS) to track pathway perturbations.
- Network pharmacology (STRING, KEGG) to map target interactions.
Validate findings using CRISPR-Cas9 knockout models or siRNA silencing .
Advanced: What synthetic strategies exist for Cordyol C analogs, and how are their bioactivities comparatively assessed?
Methodological Answer:
Employ solid-phase synthesis or biocatalytic methods for analog generation. Structure-activity relationships (SAR) are analyzed via:
- Docking simulations (AutoDock, Schrödinger) to predict binding affinity.
- High-throughput screening (HTS) against target panels (e.g., kinases, GPCRs).
Prioritize analogs with >10-fold selectivity over off-targets in dose-response assays .
Advanced: How can researchers analyze multi-omics data to resolve Cordyol C’s pleiotropic effects?
Methodological Answer:
Use integrative bioinformatics pipelines :
- WGCNA (weighted gene co-expression network analysis) to cluster omics data.
- Machine learning (Random Forest, SVM) to classify bioactive signatures.
Validate findings with pathway enrichment analysis (DAVID, Metascape) and experimental knockouts .
Advanced: What methodologies mitigate bias in preclinical studies of Cordyol C’s therapeutic potential?
Methodological Answer:
Implement blinded randomization in animal studies and use standardized scoring systems (e.g., CONSORT for in vivo work). Pre-register protocols on platforms like Open Science Framework. Include negative controls (e.g., solvent-only groups) and report effect sizes with 95% confidence intervals .
Basic: How can interdisciplinary approaches (e.g., computational chemistry + wet-lab) enhance Cordyol C research?
Methodological Answer:
Combine molecular dynamics simulations (GROMACS) to predict stability under physiological conditions with microfluidic assays for real-time activity monitoring. Collaborative workflows should define milestones (e.g., simulation validation by Q2-Q3 HPLC batch testing) and data-sharing protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
